N-(4-methylphenyl)-1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide
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Overview
Description
N-(4-methylphenyl)-1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazolo[1,5-a]pyrazine moiety, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide typically involves multi-step reactionsFor instance, one synthetic route might involve the reaction of 4-methylphenylamine with a pyrazolo[1,5-a]pyrazine derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-(4-methylphenyl)-1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyrazolo[1,5-a]pyrazine-based molecules. Examples include:
- N-(2-fluorophenyl)-1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide
- N-(4-methylphenyl)-1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(4-methylphenyl)-1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c1-18-7-9-21(10-8-18)27-25(31)20-11-14-29(15-12-20)24-23-17-22(19-5-3-2-4-6-19)28-30(23)16-13-26-24/h2-10,13,16-17,20H,11-12,14-15H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWXKQGBUBYXMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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